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Compound of Interest

Compound Name:
4,6-Dimethoxypyrimidine-2-

carbonitrile

Cat. No.: B154273 Get Quote

Spectroscopic Data Comparison: 4,6-
Dimethoxypyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4,6-
Dimethoxypyrimidine-2-carbonitrile and a structurally related alternative, 2-Amino-4,6-

dimethoxypyrimidine. Due to the limited availability of public experimental spectra for 4,6-
Dimethoxypyrimidine-2-carbonitrile, this guide presents predicted data based on established

spectroscopic principles and available data for analogous compounds. All quantitative data is

summarized in structured tables for ease of comparison, and detailed experimental protocols

for key spectroscopic techniques are provided.

Data Presentation
The following tables summarize the predicted and available spectroscopic data for 4,6-
Dimethoxypyrimidine-2-carbonitrile and 2-Amino-4,6-dimethoxypyrimidine.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

4,6-

Dimethoxypyrimi

dine-2-

carbonitrile

(Predicted)

~6.2 s 1H H-5

~4.0 s 6H 2 x -OCH₃

2-Amino-4,6-

dimethoxypyrimi

dine

(Experimental)

5.18 s 1H H-5

4.95 br s 2H -NH₂

3.83 s 6H 2 x -OCH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
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Compound Chemical Shift (δ, ppm) Assignment

4,6-Dimethoxypyrimidine-2-

carbonitrile (Predicted)
~172 C4, C6

~145 C2

~115 -C≡N

~90 C5

~55 -OCH₃

2-Amino-4,6-

dimethoxypyrimidine

(Experimental)

171.1 C4, C6

163.5 C2

84.1 C5

53.7 -OCH₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
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Compound
Wavenumber
(cm⁻¹)

Intensity Assignment

4,6-

Dimethoxypyrimidine-

2-carbonitrile

(Predicted)

~2230 Strong, Sharp C≡N stretch

~1600-1550 Medium-Strong
C=N, C=C stretches

(aromatic ring)

~1250-1050 Strong C-O stretch (ether)

2-Amino-4,6-

dimethoxypyrimidine

(Experimental)

3470, 3390 Medium

N-H stretch

(asymmetric and

symmetric)

1650 Strong N-H scissoring

1590-1550 Medium-Strong
C=N, C=C stretches

(aromatic ring)

1240-1080 Strong C-O stretch (ether)

Table 4: Mass Spectrometry (MS) Data (Predicted)
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Compound Predicted m/z Interpretation

4,6-Dimethoxypyrimidine-2-

carbonitrile
165 [M]⁺ (Molecular Ion)

150 [M - CH₃]⁺

134 [M - OCH₃]⁺

122 [M - CH₃ - CO]⁺

107
[M - 2CH₃ - CO]⁺ or [M - OCH₃

- HCN]⁺

2-Amino-4,6-

dimethoxypyrimidine
155 [M]⁺ (Molecular Ion)

140 [M - CH₃]⁺

124 [M - OCH₃]⁺

112 [M - CH₃ - CO]⁺

97
[M - 2CH₃ - CO]⁺ or [M - OCH₃

- HCN]⁺

68 [C₄H₄N₂]⁺

43 [C₂H₃O]⁺ or [C₃H₇]⁺

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
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Use a standard single-pulse experiment.

Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45°, relaxation delay of

1-2 seconds, and acquisition time of 2-4 seconds.

Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters: spectral width of 200-250 ppm, pulse width of 30°, and a relaxation

delay of 2-5 seconds.

Co-add a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of

¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

IR Spectrum Acquisition:
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Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile solvent like methanol or acetonitrile.

Mass Spectrum Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas

chromatograph (GC-MS).

In the ion source, the sample is vaporized and bombarded with a beam of high-energy

electrons (typically 70 eV).

This causes ionization and fragmentation of the molecule.

The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., quadrupole or time-of-flight).

A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Sample Preparation
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Data Processing & Analysis

Structure Elucidation & Comparison
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To cite this document: BenchChem. [spectroscopic data comparison for 4,6-
Dimethoxypyrimidine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154273#spectroscopic-data-comparison-for-4-6-
dimethoxypyrimidine-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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